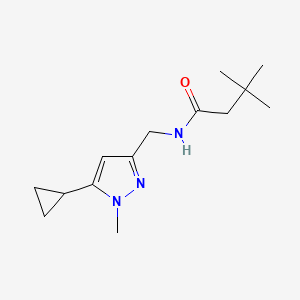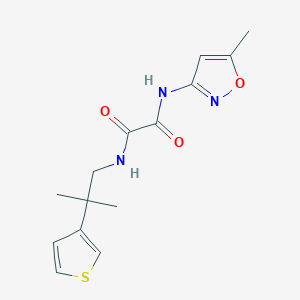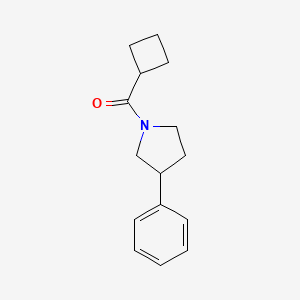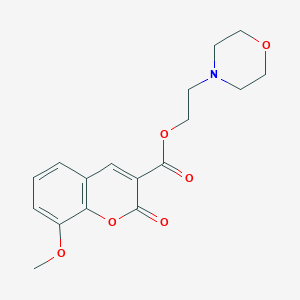![molecular formula C26H32FN3O3S B2588690 4-((1-(3-氟苄基)-2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)甲基)-N-戊基环己烷甲酰胺 CAS No. 932500-07-7](/img/structure/B2588690.png)
4-((1-(3-氟苄基)-2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)甲基)-N-戊基环己烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved through a metal-free C-3 chalcogenation process . This operationally simple reaction proceeds under mild conditions and can be executed on a gram scale .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .科学研究应用
Anti-Epileptic Properties
GM-90432 has been identified as a novel anti-epileptic agent. Studies using chemically- or genetically-induced epileptic zebrafish and mouse models demonstrated its efficacy . Specifically, GM-90432 effectively improved PTZ-induced epileptic behaviors. Neurochemical profiling revealed alterations in neurotransmitter levels, including upregulation of 5-hydroxytryptamine (5-HT), dihydrotestosterone, progesterone, and allopregnanolone, and downregulation of normetanephrine, gamma-aminobutyric acid (GABA), and cortisol in brain tissue. Additionally, GM-90432 exhibited protective effects against oxidative stress and zebrafish death, suggesting biphasic neuroprotective mechanisms .
Metabolic Alterations and Neurosteroids
GM-90432’s impact on metabolic pathways and neurosteroid levels is noteworthy. It influences the synthesis and regulation of neurosteroids, which play crucial roles in neuronal excitability and seizure control. Further investigations into its effects on specific neurosteroids could provide insights into novel anti-seizure mechanisms .
Pharmacokinetics Evaluation
Understanding GM-90432’s pharmacokinetics is essential for its clinical application. Evaluating its absorption, distribution, metabolism, and excretion will guide dosing regimens and therapeutic strategies. Studies assessing its bioavailability, half-life, and tissue distribution are crucial for optimizing its use as an anti-seizure agent .
Structural Insights
The crystal structure of GM-90432 provides valuable information for drug design. Investigating its electronic and spatial properties can guide modifications to enhance efficacy and minimize side effects. Structural studies also aid in predicting binding interactions with target proteins, contributing to rational drug development .
Neurotransmitter Modulation
GM-90432’s impact on neurotransmitter systems warrants further exploration. Investigating its effects on serotonin, GABA, and other neurotransmitters could reveal additional therapeutic applications beyond epilepsy. Neurotransmitter modulation plays a pivotal role in various neurological disorders, making this avenue of research promising .
Neuroprotective Mechanisms
Elucidating GM-90432’s neuroprotective mechanisms is crucial. Its scavenging of reactive oxygen species and anti-epileptic activities highlight its potential for preventing neuronal damage. Further studies could uncover additional pathways involved in neuroprotection, leading to innovative drug discovery .
属性
IUPAC Name |
4-[[1-[(3-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-2-3-4-13-28-24(31)20-10-8-18(9-11-20)16-30-25(32)23-22(12-14-34-23)29(26(30)33)17-19-6-5-7-21(27)15-19/h5-7,12,14-15,18,20H,2-4,8-11,13,16-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOKUJGSJNGFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid](/img/structure/B2588608.png)

![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)

carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)


![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)
![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)
![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)
![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)

